Coenzyme A persulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coenzyme A persulfide is a derivative of coenzyme A, a vital cofactor in numerous biochemical reactions. This compound is characterized by the presence of a persulfide group, which is a sulfur atom bonded to another sulfur atom. This compound plays a significant role in various metabolic pathways and is involved in the regulation of cellular redox states and signaling processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A persulfide can be synthesized through enzymatic reactions involving coenzyme A and sulfur donors. One common method involves the use of sulfide quinone oxidoreductase, which catalyzes the transfer of sulfur from sulfide to coenzyme A, forming this compound . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 37°C.
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized applications and the complexity of its synthesis. the enzymatic synthesis method mentioned above can be scaled up for laboratory-scale production. The process involves the use of recombinant enzymes and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A persulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: It can be reduced back to coenzyme A and hydrogen sulfide.
Substitution: The persulfide group can be substituted with other nucleophiles, leading to the formation of different sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions (pH 7.0-8.0, 25-37°C).
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Coenzyme A and hydrogen sulfide.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Scientific Research Applications
Coenzyme A persulfide has several scientific research applications:
Chemistry: It is used as a model compound to study sulfur transfer reactions and redox chemistry.
Biology: this compound is involved in cellular signaling and regulation of redox states.
Medicine: Research is ongoing to explore its potential therapeutic applications in mitigating oxidative stress and inflammation.
Mechanism of Action
Coenzyme A persulfide exerts its effects through several mechanisms:
Redox Regulation: It participates in redox reactions, helping to maintain cellular redox balance.
Sulfur Transfer: this compound acts as a sulfur donor in various biochemical reactions, facilitating the transfer of sulfur to other molecules.
Enzyme Inhibition: It can inhibit certain enzymes, such as short-chain acyl-CoA dehydrogenase, by forming persulfide bonds with active site cysteine residues.
Comparison with Similar Compounds
Coenzyme A persulfide is unique due to its persulfide group, which imparts distinct chemical properties compared to other coenzyme A derivatives. Similar compounds include:
Coenzyme A: The parent compound without the persulfide group.
Acetyl-Coenzyme A: A derivative involved in acetyl group transfer reactions.
Succinyl-Coenzyme A: A derivative involved in the citric acid cycle.
This compound stands out for its role in sulfur transfer and redox regulation, making it a valuable compound for studying sulfur biochemistry and developing therapeutic strategies.
Properties
CAS No. |
81918-99-2 |
---|---|
Molecular Formula |
C21H36N7O16P3S2 |
Molecular Weight |
799.6 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-(disulfanyl)ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S2/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-49-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 |
InChI Key |
REVPHPVBPSIEKM-IBOSZNHHSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSS)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSS)O |
81918-99-2 | |
Synonyms |
CoA persulfide coenzyme A persulfide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.